Malyl tyrosine Malyl tyrosine Malyl tyrosine is an amino-acid derivative.
Brand Name: Vulcanchem
CAS No.: 688013-96-9
VCID: VC0534477
InChI: InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O
Molecular Formula: C13H15NO7
Molecular Weight: 297.26

Malyl tyrosine

CAS No.: 688013-96-9

Cat. No.: VC0534477

Molecular Formula: C13H15NO7

Molecular Weight: 297.26

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Malyl tyrosine - 688013-96-9

Specification

CAS No. 688013-96-9
Molecular Formula C13H15NO7
Molecular Weight 297.26
IUPAC Name (3S)-4-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-4-oxobutanoic acid
Standard InChI InChI=1S/C13H15NO7/c15-8-3-1-7(2-4-8)5-9(13(20)21)14-12(19)10(16)6-11(17)18/h1-4,9-10,15-16H,5-6H2,(H,14,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1
Standard InChI Key HJTAPPMVLVVDGZ-UWVGGRQHSA-N
SMILES C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC(=O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Malyl tyrosine (C13H15NO7) is a tyrosine derivative with a molecular weight of 297.26 g/mol . It features a condensation product between L-tyrosine and malic acid, forming an amide bond. The compound's full name according to IUPAC nomenclature is (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid N-((2S)-3-carboxy-2-hydroxy-1-oxopropyl)- . The structure includes:

  • A tyrosine residue with its characteristic 4-hydroxyphenyl group

  • A malic acid moiety attached via an amide linkage

  • Multiple functional groups including carboxylic acids, a hydroxyl group, and a phenol group

Malyl tyrosine serves as the parent compound for disodium malyl tyrosinate (C13H13NNa2O7), which is its disodium salt form with a molecular weight of 341.22 g/mol . The relationship between these compounds is significant as the salt form offers enhanced water solubility for commercial applications.

Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC13H15NO7
Molecular Weight297.26 g/mol
CAS Number688013-96-9
Physical StateSolid
SolubilityPoorly soluble in water; soluble in alkaline solutions
Functional GroupsCarboxylic acids, amide, phenol, hydroxyl

Synthesis and Preparation Methods

Enzymatic Synthesis

The predominant method for synthesizing malyl tyrosine involves enzymatic condensation. Patents describe processes utilizing enzymes from Micrococcus caseolyticus for the enzymatic coupling of L-malic acid with L-tyrosine derivatives . A detailed synthesis pathway includes:

  • Preparation of a reaction mixture containing sodium L-malate and L-tyrosine ethyl ester

  • Addition of an enzyme with amide-forming capabilities from Micrococcus caseolyticus

  • Incubation under controlled conditions (pH 6.4, specific temperature)

  • Purification steps involving extraction with organic solvents

According to US Patent 4956489A, the enzymatic condensation typically employs:

  • A reaction medium containing sodium L-malate (200 mM) and L-tyrosine ethyl ester (300-400 mM)

  • Addition of polyethylene glycol or triglyme (55% w/v) as reaction facilitators

  • Enzyme concentration of 8-20 U/ml

  • Gentle agitation for approximately 15 hours

The patent describes yields of approximately 70% for the ethyl ester intermediate, which is subsequently subjected to de-esterification steps .

Conversion to Disodium Salt

The preparation of disodium malyl tyrosinate from malyl tyrosine involves:

  • De-esterification of malyl tyrosine ethyl ester using chymotrypsin (EC 3.4.21.1)

  • Purification by ultrafiltration

  • Concentration by evaporation under vacuum

  • Adjustment of pH using sodium hydroxide to form the disodium salt

The process results in the conversion of the free acid groups to sodium carboxylate groups, enhancing water solubility for commercial applications.

Biochemical Role and Metabolism

Relationship to Tyrosine Metabolism

Tyrosine, the amino acid component of malyl tyrosine, plays crucial roles in numerous biological pathways. It serves as a precursor for several important biomolecules:

  • Neurotransmitters: L-DOPA, dopamine, norepinephrine, and epinephrine

  • Thyroid hormones: thyroxine (T4) and triiodothyronine (T3)

  • Melanin pigments

The metabolism of tyrosine primarily occurs in the liver, where it undergoes a series of enzymatic reactions. The complete catabolic pathway of tyrosine ultimately leads to the formation of fumarate (glucogenic) and acetoacetate (ketogenic)13. The initial steps involve:

  • Transamination of tyrosine to form p-hydroxyphenylpyruvate

  • Conversion to homogentisate (2,5-dihydroxyphenyl-1-acetate)

  • Ring cleavage to form maleylacetoacetate

  • Isomerization to fumarylacetoacetate

  • Hydrolysis to fumarate and acetoacetate13

Applications and Research

Cosmetic Applications

The disodium salt of malyl tyrosine has found significant application in the cosmetics industry. According to the Cosmetic Ingredient Review (CIR), disodium malyl tyrosinate functions primarily as a skin-conditioning agent . Its use in cosmetic formulations is based on several beneficial properties:

  • Enhanced skin penetration compared to free tyrosine

  • Potential antioxidant properties derived from the phenolic group of tyrosine

  • Skin-protective effects

  • Improved stability in cosmetic formulations

The Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics indicates that disodium malyl tyrosinate has a different absorption profile compared to other ingredients in the category, though the toxicological consequences were deemed minimal by the review panel .

Comparison with Other Tyrosine Derivatives

DerivativeStructureApplicationsReference
Malyl tyrosineTyrosine conjugated with malic acidCosmetic ingredients, potential pharmaceutical applications
L-Alanyl-L-tyrosineDipeptide formed by condensation of L-alanine methyl ester and L-tyrosineNutritional supplement, releases tyrosine after entering the body
Disodium malyl tyrosinateDisodium salt of malyl tyrosineSkin-conditioning agent in cosmetics
PhosphotyrosineTyrosine with phosphate group attached to hydroxylCell signaling studies, biochemical research

Analytical Methods for Characterization

The characterization of malyl tyrosine and its derivatives typically employs multiple analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining purity

  • Mass Spectrometry (MS): For confirming molecular weight and structure

  • Nuclear Magnetic Resonance (NMR): For detailed structural elucidation

  • Infrared Spectroscopy (IR): For identifying functional groups

For the synthesis monitoring of malyl tyrosine ethyl ester, HPLC analysis has been specifically mentioned in patent literature as the preferred method .

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